Cas no 17607-40-8 ((24E)-9-{2-[benzyl(methyl)amino]-2-oxoethoxy}-5,6,17,19-tetrahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate)
![(24E)-9-{2-[benzyl(methyl)amino]-2-oxoethoxy}-5,6,17,19-tetrahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate structure](https://it.kuujia.com/images/noimg.png)
17607-40-8 structure
Nome del prodotto:(24E)-9-{2-[benzyl(methyl)amino]-2-oxoethoxy}-5,6,17,19-tetrahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate
Numero CAS:17607-40-8
MF:C47H58N2O13
MW:858.969
CID:1363745
(24E)-9-{2-[benzyl(methyl)amino]-2-oxoethoxy}-5,6,17,19-tetrahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- (24E)-9-{2-[benzyl(methyl)amino]-2-oxoethoxy}-5,6,17,19-tetrahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate
- Acetamide<wbr>
- yl-N-(phenylmethyl)-
- (24E)-9-{2-[benzyl(methyl)amino]-2-oxoethoxy}-5,6,17,19-tetrahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl
- Rifamycin, 4-O-[2-[methyl(phenylmethyl)amino]-2-oxoethyl]- (9CI)
-
Proprietà calcolate
- Massa esatta: 858.39389
- Massa monoisotopica: 858.39389
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 13
- Conta atomi pesanti: 62
- Conta legami ruotabili: 8
- Complessità: 1660
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 9
- Conto stereocentrico definito delle obbligazioni: 3
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 211
Proprietà sperimentali
- Densità: 1.32
- Punto di ebollizione: 975.9°C at 760 mmHg
- Punto di infiammabilità: 544°C
- Indice di rifrazione: 1.631
(24E)-9-{2-[benzyl(methyl)amino]-2-oxoethoxy}-5,6,17,19-tetrahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate Letteratura correlata
-
Hanifrahmawan Sudibyo,Jefferson W. Tester Sustainable Energy Fuels 2022 6 5474
17607-40-8 ((24E)-9-{2-[benzyl(methyl)amino]-2-oxoethoxy}-5,6,17,19-tetrahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate) Prodotti correlati
- 2034515-20-1(N-{4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-ylmethyl}-3-fluorobenzene-1-sulfonamide)
- 325147-91-9(Methyl 4-methyl-2-[(prop-2-en-1-yl)amino]-1,3-thiazole-5-carboxylate)
- 1049606-87-2(3-Amino-N-4-(hydrazinecarbonyl)phenylbenzene-1-sulfonamide)
- 939979-80-3(Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate)
- 1256786-87-4(1-(5-(Difluoromethyl)pyridin-3-yl)ethanone)
- 2305569-40-6(N-{2-methyl(oxan-4-yl)aminoethyl}prop-2-enamide)
- 1504337-82-9(4-Piperidinamine, 4-(difluoromethyl)-1-methyl-)
- 1261647-48-6(2'-Methoxy-3'-(trifluoromethoxy)propiophenone)
- 156867-56-0(4-((Methylsulfonyl)methyl)benzaldehyde)
- 1343964-83-9((2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanamine)
Fornitori consigliati
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
